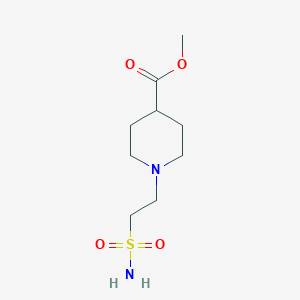

Methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate

Description

Methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate is a piperidine-derived ester featuring a sulfamoyl (SO2NH2) group on the ethyl side chain. The sulfamoyl group is notable for its polarity and hydrogen-bonding capacity, which may influence solubility, target binding, and metabolic stability compared to other substituents .

Properties

IUPAC Name |

methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4S/c1-15-9(12)8-2-4-11(5-3-8)6-7-16(10,13)14/h8H,2-7H2,1H3,(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYOQUSGOPGRHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)CCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301154857 | |

| Record name | 4-Piperidinecarboxylic acid, 1-[2-(aminosulfonyl)ethyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301154857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354952-68-3 | |

| Record name | 4-Piperidinecarboxylic acid, 1-[2-(aminosulfonyl)ethyl]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354952-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinecarboxylic acid, 1-[2-(aminosulfonyl)ethyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301154857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of Methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with sulfamoyl chloride and subsequent esterification. One common method includes:

Starting Material: Piperidine-4-carboxylic acid.

Reaction with Sulfamoyl Chloride: The piperidine-4-carboxylic acid is reacted with sulfamoyl chloride in the presence of a base such as triethylamine to form the sulfamoylethyl derivative.

Esterification: The resulting product is then esterified using methanol and a catalyst like sulfuric acid to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The sulfamoylethyl group can be oxidized to form sulfonic acid derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include sulfonic acids, alcohols, and substituted piperidine derivatives.

Scientific Research Applications

The synthesis of methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate typically involves the following steps:

- Formation of the Piperidine Ring : The initial step often includes the cyclization of appropriate precursors to form the piperidine structure.

- Introduction of the Sulfamoyl Group : This can be achieved through reactions involving sulfamoyl chlorides or similar reagents that facilitate the attachment of the sulfamoyl moiety to the piperidine nitrogen.

- Methyl Esterification : The carboxylic acid group is converted into a methyl ester using reagents such as methanol and acid catalysts.

This multi-step synthetic route allows for the incorporation of various functional groups, enhancing the compound's biological activity.

Biological Activities

This compound exhibits a range of biological activities, making it a valuable candidate for drug development:

- Antimicrobial Properties : Research indicates that compounds containing piperidine rings often display significant antimicrobial activity. The sulfamoyl group may enhance this effect by increasing solubility and bioavailability.

- Anticancer Potential : Studies have shown that derivatives of piperidine can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Neurological Effects : Some piperidine derivatives are investigated for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems.

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

- Antitubercular Agents : A study demonstrated that derivatives of methyl piperidine compounds could serve as effective antitubercular agents, showcasing their potential in treating resistant strains of Mycobacterium tuberculosis .

- Protein Kinase Inhibitors : Research indicates that piperidine-based compounds can act as inhibitors for specific protein kinases involved in cancer pathways, suggesting a role in targeted cancer therapy .

- Synthesis of Aminopyrazine Inhibitors : The compound has been utilized as a reactant in synthesizing aminopyrazine inhibitors, which have shown promise in modulating various biological processes linked to disease states .

Mechanism of Action

The mechanism of action of Methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate involves its interaction with biological targets such as enzymes and receptors. The sulfamoylethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring provides structural stability and enhances binding affinity to molecular targets .

Comparison with Similar Compounds

Key Structural Variations

The compound’s piperidine-4-carboxylate core is shared with several analogs, but substituents on the ethyl side chain and ester group define functional differences:

*Carfentanil (methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate) is included for contrast due to its piperidine-carboxylate core but divergent pharmacology.

Pharmacological and Industrial Relevance

- Carfentanil : Binds μ-opioid receptors with extreme potency (~10,000× morphine), leading to strict regulatory controls .

- Sulfamoyl Analogs : The sulfamoyl group may confer enzyme inhibitory activity (e.g., carbonic anhydrase or histone deacetylase inhibition) due to its resemblance to sulfonamide drugs .

- Ethoxy/Hydroxyethyl Derivatives : Used as intermediates in drug development; hydroxyethyl variants may improve hydrophilicity for formulation .

Biological Activity

Methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate is a chemical compound with potential biological activity, particularly in medicinal chemistry. Its structural formula is represented as , and it features a piperidine ring substituted with a sulfonamide moiety, which is significant for its biological interactions.

Structural Characteristics

- Molecular Formula : C9H18N2O4S

- Molecular Weight : 250.31 g/mol

- SMILES Notation : COC(=O)C1CCN(CC1)CCS(=O)(=O)N

- InChI Key : AKYOQUSGOPGRHZ-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound has not been extensively documented in the literature; however, its structural components suggest several potential pharmacological effects:

- Antimicrobial Activity : Compounds with sulfonamide groups often exhibit antimicrobial properties. The sulfonamide moiety can inhibit bacterial growth by interfering with folic acid synthesis, making this compound a candidate for further exploration in antimicrobial applications .

- Antitumor Potential : The piperidine structure is frequently found in various pharmacologically active compounds, including those with anticancer properties. Research into similar piperidine derivatives has shown promising results in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : Given the sulfonamide's known mechanism of action as an inhibitor of carbonic anhydrase and other enzymes, this compound may also interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like glaucoma or edema .

Case Studies

Although there are no specific case studies directly addressing this compound, analogous studies on piperidine derivatives provide insight into potential applications:

- Antimicrobial Testing : A study on sulfonamide derivatives demonstrated significant antibacterial activity against various strains of bacteria, suggesting that this compound could be evaluated similarly for its effectiveness against resistant bacterial strains .

- Cancer Cell Line Studies : Research involving piperidine-based compounds has shown that they can effectively inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These findings indicate a pathway for investigating the anticancer potential of this compound .

Q & A

Q. What synthetic routes are commonly employed to synthesize Methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate, and how are intermediates validated?

A two-step approach is often utilized: (1) Amide coupling between a piperidine carboxylate ester and a sulfamoyl-containing reagent using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole hydrate (HOBt) in dry acetonitrile. (2) Subsequent functionalization of the intermediate via nucleophilic substitution or hydrazine treatment. Intermediates are validated using , , and LC-MS to confirm structural integrity and purity .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

- HPLC : Employed with a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35) to assess purity .

- Mass spectrometry : High-resolution MS (e.g., Orbitrap-based systems) confirms molecular ion peaks and fragmentation patterns .

- NMR spectroscopy : and NMR in deuterated solvents (e.g., CDCl) resolve stereochemical and electronic environments .

Q. What purification strategies are effective for isolating this compound?

- Column chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane).

- Recrystallization : Polar solvents like ethanol or acetone enhance crystalline yield .

- Prep-HPLC : For high-purity demands, use C18 columns with aqueous/organic mobile phases .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield of this compound?

Microwave irradiation accelerates reaction kinetics, particularly in SNAr (nucleophilic aromatic substitution) and ester hydrolysis steps. For example, hydrolysis of methyl esters under microwave conditions (100–150°C, 10–30 min) achieves >80% yield compared to conventional heating (6–12 hours). Solvent choice (e.g., ethanol or THF) and catalyst loading (e.g., LiOH) are critical variables .

Q. How should researchers address contradictory crystallographic data during structural elucidation?

- Refinement software : Use SHELXL for high-resolution data to model disorder or twinning. Adjust parameters like ADPs (atomic displacement parameters) and restraint weights .

- Validation tools : Check R-factors, electron density maps, and Hirshfeld surfaces to resolve ambiguities in bond lengths/angles .

Q. What strategies mitigate byproduct formation during sulfamoylation or piperidine functionalization?

- Stoichiometric control : Limit excess sulfamoylating agents (e.g., 1.1–1.2 eq.) to prevent over-substitution.

- Temperature modulation : Maintain reactions at 0–5°C during exothermic steps (e.g., EDCI-mediated coupling).

- Real-time monitoring : Use TLC or inline FTIR to detect intermediates and adjust reaction conditions dynamically .

Methodological Challenges and Solutions

Q. How can stereochemical inconsistencies in synthetic intermediates be resolved?

Q. What computational tools aid in predicting the compound’s pharmacokinetic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.